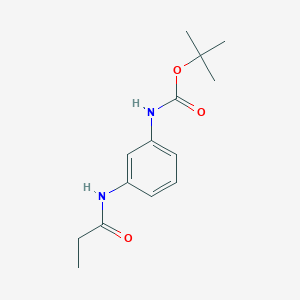![molecular formula C19H22N2O3 B268812 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268812.png)
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPAPA and has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One potential area of research is the use of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the development of new synthetic methods for the compound, which could lead to the production of more potent and effective derivatives. Additionally, the compound could be further studied to better understand its mechanism of action and its potential applications in various laboratory experiments.
Synthesemethoden
The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. This is then reacted with propylamine to obtain N-propyl-2-methylphenylacetamide, which is further reacted with phosgene to form 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. The compound has been shown to have potential applications in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-11-20-19(23)15-8-6-9-16(12-15)21-18(22)13-24-17-10-5-4-7-14(17)2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
VAULFQFGUWYJHF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Kanonische SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)


![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)